molecular formula C12H16O2 B14882518 Rel-(1R,2S)-2-((benzyloxy)methyl)cyclobutan-1-ol

Rel-(1R,2S)-2-((benzyloxy)methyl)cyclobutan-1-ol

Cat. No.: B14882518
M. Wt: 192.25 g/mol
InChI Key: UVPHYUXOZOKSCJ-NWDGAFQWSA-N
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Description

trans-2-(Benzyloxymethyl)cyclobutanol: is an organic compound with the molecular formula C12H16O2 It is a cyclobutane derivative where a benzyloxymethyl group is attached to the second carbon of the cyclobutane ring, and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Benzyloxymethyl)cyclobutanol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a involving suitable precursors.

    Benzyloxymethyl Group Introduction: The benzyloxymethyl group can be introduced via a ’-substituted_cyclobutyl_nucleosides_and_nucleotides_as_potential_anti-HIV_agents/links/5f3b8f39458515b7292a58d1/Synthesis-and-evalution-of-2-substituted-cyclobutyl-nucleosides-and-nucleotides-as-potential-anti-HIV-agents.pdf), which involves the reaction of an alcohol with a phosphine and an azodicarboxylate.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective reduction of a suitable precursor, such as an ester or a ketone.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(Benzyloxymethyl)cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can undergo substitution reactions where the benzyloxymethyl or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in the synthesis of biologically active compounds, such as pharmaceuticals.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of antiviral agents.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(Benzyloxymethyl)cyclobutanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the benzyloxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    cis-2-(Benzyloxymethyl)cyclobutanol: Similar structure but different spatial arrangement of the benzyloxymethyl group.

    trans-2-(Methoxymethyl)cyclobutanol: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.

    trans-2-(Benzyloxymethyl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness:

  • The unique combination of the benzyloxymethyl and hydroxyl groups in trans-2-(Benzyloxymethyl)cyclobutanol provides distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1R,2S)-2-(phenylmethoxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1

InChI Key

UVPHYUXOZOKSCJ-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1COCC2=CC=CC=C2)O

Canonical SMILES

C1CC(C1COCC2=CC=CC=C2)O

Origin of Product

United States

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